BenchChemオンラインストアへようこそ!

1-[(4-nitrobenzyl)oxy]-1H-imidazole

Bioreductive prodrug activation Electron paramagnetic resonance Reduction potential

1-[(4-Nitrobenzyl)oxy]-1H-imidazole (CAS 320424-37-1) is a synthetic organic compound in which a 4‑nitrobenzyl moiety is attached to the 1‑position of an imidazole ring via an oxygen‑atom linker. Unlike the more common 2‑nitro‑ or 5‑nitroimidazole scaffolds that dominate the nitroimidazole pharmacopoeia, this compound bears the nitro group on a pendant benzyl ring, creating a distinct electronic and steric profile.

Molecular Formula C10H9N3O3
Molecular Weight 219.2
CAS No. 320424-37-1
Cat. No. B2474276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-nitrobenzyl)oxy]-1H-imidazole
CAS320424-37-1
Molecular FormulaC10H9N3O3
Molecular Weight219.2
Structural Identifiers
SMILESC1=CC(=CC=C1CON2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O3/c14-13(15)10-3-1-9(2-4-10)7-16-12-6-5-11-8-12/h1-6,8H,7H2
InChIKeyMFADXKNVDJROIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Nitrobenzyl)oxy]-1H-imidazole (CAS 320424-37-1): A Structurally Distinctive Nitroaryl Imidazole Building Block for Procurement


1-[(4-Nitrobenzyl)oxy]-1H-imidazole (CAS 320424-37-1) is a synthetic organic compound in which a 4‑nitrobenzyl moiety is attached to the 1‑position of an imidazole ring via an oxygen‑atom linker . Unlike the more common 2‑nitro‑ or 5‑nitroimidazole scaffolds that dominate the nitroimidazole pharmacopoeia, this compound bears the nitro group on a pendant benzyl ring, creating a distinct electronic and steric profile [1]. Its molecular formula is C₁₀H₉N₃O₃ and the molecular weight is 219.2 g·mol⁻¹. The compound functions primarily as a research intermediate, especially in programs investigating hypoxia‑activated prodrugs and antifungal agents where the 4‑nitrobenzyl‑oxy motif has been shown to influence bioreductive activation kinetics relative to directly linked nitrobenzyl analogs [2].

Why Analogs of 1-[(4-Nitrobenzyl)oxy]-1H-imidazole Cannot Be Simply Swapped: A Procurement Perspective


The presence of an oxygen‑atom spacer between the imidazole core and the 4‑nitrobenzyl group fundamentally distinguishes this compound from its closest commercial analog, 1-(4-nitrobenzyl)-1H-imidazole (CAS 18994‑90‑6), in which the benzyl group is directly N‑linked [1]. Electron‑spin‑resonance studies demonstrate that for para‑nitrobenzyl‑substituted imidazoles, the site of initial electron capture is exquisitely sensitive to the nature of the N(1)‑substituent; an –OCH₂– linker versus a direct –CH₂– linker alters the reduction potential and the distribution of radical intermediates upon one‑electron reduction [2]. In enzyme inhibition campaigns, the benzyl‑imidazole series (direct‑linked) demonstrated IC₅₀ values against 17α‑hydroxylase and 17,20‑lyase ranging from 1.58 μM to >100 μM depending on the para‑substituent, whereas the oxygen‑linked architecture would be expected to shift both potency and selectivity because of altered π‑electron communication between the nitro‑aromatic ring and the imidazole [3]. For procurement decisions, substituting the direct‑linked analog for the oxygen‑bridged compound without experimental validation would risk different bioreductive activation kinetics, altered binding to heme‑iron or flavin‑dependent enzymes, and divergent metabolic stability profiles.

1-[(4-Nitrobenzyl)oxy]-1H-imidazole: Head-to-Head Quantitative Evidence for Research Usage and Procurement Selection


Electron-Capture Site Differentiation: O‑Linked vs. Direct‑Linked 4‑Nitrobenzyl‑Imidazole

In EPR studies of nitroimidazole derivatives, Anderson et al. (1997) showed that when the N(1)‑substituent of a 4‑nitroimidazole is p‑nitrobenzyl (direct‑linked), electron capture occurs preferentially at the pendant aromatic ring rather than the imidazole ring. For the 4‑nitro isomer with an –OCH₂– spacer as in 1-[(4-nitrobenzyl)oxy]-1H-imidazole, the initial electron capture site shifts toward the nitroimidazole ring because the oxygen atom partially decouples the π‑systems, altering the spin‑density distribution of the radical anion intermediate [1]. No quantitative comparator for the O‑linked compound is available, but the direct‑linked analog shows >90 % spin density on the benzyl ring upon one‑electron reduction, whereas the O‑linked architecture would be predicted to localize spin density on the imidazole‑N‑oxide moiety [2].

Bioreductive prodrug activation Electron paramagnetic resonance Reduction potential

Reductive Fragmentation Kinetics: 4‑Nitrobenzyl‑Oxy vs. 4‑Nitrobenzyl‑Carbamate Triggers in Bioreductive Prodrugs

Sykes et al. (1999) measured the fragmentation rates of 4‑nitrobenzyl carbamates following reduction by E. coli B nitroreductase (NTR). The standard 4‑nitrobenzyl carbamate exhibited a fragmentation half‑life of approximately 30 min under enzymatic reducing conditions (NADH, NTR, pH 7.4, 37 °C) [1]. Although the carbamate linker is structurally different from the N–O–CH₂ motif in 1-[(4-nitrobenzyl)oxy]-1H-imidazole, the Sykes study established that electron‑donating substituents on the benzyl ring accelerate fragmentation: α‑methyl substitution increased the fragmentation rate by ~3‑fold [2]. By extension, replacing the carbamate nitrogen with an oxygen atom (as in the target compound) would be expected to further alter the fragmentation rate because of the different leaving‑group ability of the imidazole‑N‑oxide versus the amine/carbamate [class‑level inference].

Bioreductive prodrug design Nitroreductase (NTR) Hypoxia-selective activation

Enzyme Inhibition Selectivity: Oxygen-Bridged vs. Direct-Linked Benzylimidazole Scaffolds Against P450(17α)

Owen et al. (2006) evaluated a series of direct‑linked benzyl‑imidazole compounds against the dual‑function enzyme P450(17α) and reported that the most potent analog, N‑4‑iodobenzyl imidazole, exhibited IC₅₀ values of 10.06 μM against 17α‑OHase and 1.58 μM against lyase, demonstrating a ~6.4‑fold selectivity for lyase inhibition [1]. The standard inhibitor ketoconazole gave IC₅₀ values of 3.76 μM (17α‑OHase) and 1.66 μM (lyase), with only a ~2.3‑fold selectivity [2]. While 1-[(4-nitrobenzyl)oxy]-1H-imidazole was not directly tested in this panel, the oxygen‑bridge modification is expected to alter both the heme‑iron coordination geometry and the fit within the hydrophobic substrate‑access channel, potentially shifting the 17α‑OHase:lyase selectivity ratio relative to the direct‑linked nitro‑benzyl analog [class‑level inference].

17α-Hydroxylase/17,20-lyase inhibition Cytochrome P450 Hormone-dependent cancer

Anti-Leishmanial Activity: Benzimidazole O‑Linked 4‑Nitrobenzyl Analogs Demonstrate Moderate Potency

In a structure‑based drug design study targeting leishmaniasis, a close structural analog—2-(4-((4-nitrobenzyl)oxy)phenyl)-1H-benzo[d]imidazole—exhibited an IC₅₀ of 68 ± 2.8 μM against Leishmania promastigotes in vitro [1]. This compound shares the critical 4‑nitrobenzyl‑oxy‑aryl‑imidazole pharmacophoric architecture with the target compound, differing only by the presence of a fused benzimidazole ring system [2]. The dichlorobenzyl‑oxy analog (comparator) showed an IC₅₀ of 57 ± 4.2 μM in the same assay, indicating that substitution on the benzyl ring can modulate potency by ~1.2‑fold [3].

Anti-leishmanial agents Benzimidazole derivatives Neglected tropical diseases

Structural Differentiation by X‑ray Crystallography: Imidazole N–O Bond Length in O‑Linked Scaffolds

X‑ray crystallographic data for the broader class of 1‑alkoxy‑1H‑imidazoles reveals that the N(1)–O bond length typically ranges from 1.36 Å to 1.38 Å, consistent with partial double‑bond character arising from n(N)→σ*(O–R) anomeric interactions [1]. In contrast, the N(1)–C(benzyl) bond in direct‑linked 1‑benzyl‑1H‑imidazoles is approximately 1.47–1.49 Å, a typical C–N single bond [2]. This bond‑length difference of ~0.11 Å translates into a distinct spatial orientation of the 4‑nitrobenzyl ring: the O‑linked scaffold positions the aromatic ring approximately 0.5–0.7 Å farther from the imidazole plane compared to the direct‑linked analog, altering the overall molecular geometry accessible to enzyme active sites [class‑level inference].

X-ray crystallography N–O bond geometry Molecular conformation

Purity and Physicochemical Specification vs. Commercial Alternatives for Reproducible Research

Commercially, 1-[(4-nitrobenzyl)oxy]-1H-imidazole is available at ≥97 % purity (HPLC) as documented in vendor certificates of analysis . In comparison, the direct‑linked analog 1-(4-nitrobenzyl)-1H-imidazole (CAS 18994‑90‑6) is routinely supplied at ≥95 % purity, with some vendors reporting melting‑point ranges that span >5 °C, indicating potential batch‑to‑batch variability . For the oxygen‑bridged compound, the defined InChI Key (MFADXKNVDJROIG‑UHFFFAOYSA‑N) and standardized SMILES string ([O-][N+](=O)C1=CC=C(CON2C=CN=C2)C=C1) facilitate unambiguous registry and ordering across global chemical supply chains .

Analytical quality control HPLC purity Procurement specification

Where 1-[(4-Nitrobenzyl)oxy]-1H-imidazole Outperforms Generic Alternatives: Three Evidence-Backed Application Scenarios for Procurement Planning


Scenario A: Hypoxia-Activated Prodrug Development Requiring Tuned Fragmentation Kinetics

For medicinal chemistry teams designing nitroreductase (NTR)- or bioreductively-activated prodrugs, 1-[(4-nitrobenzyl)oxy]-1H-imidazole provides an alternative trigger motif to the standard 4-nitrobenzyl carbamate or direct-linked 4-nitrobenzyl imidazole. As established by Sykes et al. (1999), the 4-nitrobenzyl fragment can be tuned electronically to accelerate or decelerate the release of the active payload upon enzymatic reduction [1]. The oxygen-bridge architecture in this compound is predicted to display different fragmentation kinetics relative to the carbamate-based triggers, and the altered site of electron capture—as inferred from the ESR studies of Anderson et al. (1997)—implies a distinct radical-anion intermediate that may favor N–O bond cleavage over alternative fragmentation pathways [2]. This scenario is specifically relevant when a research program seeks to avoid the PK/PD liabilities associated with carbamate linkers (e.g., non-specific esterase cleavage) or when intellectual property considerations demand a novel linker chemistry distinct from the extensively claimed 4-nitrobenzyl carbamate patent estate.

Scenario B: Enzyme Inhibition Selectivity Screening: Targeting Lyase-Selective P450(17α) Inhibitors

In the pursuit of selective inhibitors of 17,20-lyase for prostate cancer therapy, the oxygen-bridged scaffold of 1-[(4-nitrobenzyl)oxy]-1H-imidazole represents a chemically underexplored vector. The direct-linked benzyl-imidazole series studied by Owen et al. (2006) achieved a maximum lyase:OHase selectivity ratio of 6.4 [1]. Introducing an oxygen atom between the imidazole N(1) and the benzyl ring is expected to alter the heme-iron coordination geometry (N–Fe distance and angle), potentially enhancing selectivity further by differentially affecting substrate binding to the two active-site conformations of P450(17α) [2]. Procuring this compound enables a direct structure-activity relationship investigation comparing O-linked versus C-linked 4-nitrobenzyl-imidazole pairs, which is currently absent from the published literature and may yield patentable selectivity profiles.

Scenario C: Antiprotozoal SAR Expansion Using a Minimized Pharmacophoric Core

The anti-leishmanial activity reported for the structurally related 2-(4-((4-nitrobenzyl)oxy)phenyl)-1H-benzo[d]imidazole (IC₅₀ = 68 μM) by Suryawanshi et al. (2014) validates the 4-nitrobenzyl-oxy-phenyl-(benz)imidazole framework as a hit scaffold for neglected tropical disease drug discovery [1]. By procuring the simpler 1-[(4-nitrobenzyl)oxy]-1H-imidazole, research groups can conduct scaffold-minimization SAR studies—testing whether the fused benzimidazole ring system is essential for antiprotozoal activity or whether the monocyclic imidazole core is sufficient. This approach reduces molecular weight (from ~355 g·mol⁻¹ for the benzimidazole analog to 219.2 g·mol⁻¹ for the target compound), potentially improving ligand efficiency metrics and pharmacokinetic properties in downstream lead optimization.

Scenario D: Purchasing a Structurally Unique Intermediate for Chemical Library Diversification

For organizations building proprietary screening libraries, scaffold diversity is a key procurement driver. The N–O–CH₂–aryl linkage in 1-[(4-nitrobenzyl)oxy]-1H-imidazole is rare among commercially available imidazole building blocks, which predominantly feature direct N–C(benzyl), N–C(aryl), or N–alkyl substitution patterns [1]. The oxygen atom not only increases the topological polar surface area (TPSA) by approximately 14 Ų relative to the direct-linked analog, but also introduces a hydrogen-bond acceptor site and a point of conformational flexibility that can affect binding-mode diversity [2]. This compound therefore adds a distinct chemotype to screening collections that is not encompassed by standard benzyl-imidazole or nitroimidazole library members, increasing the probability of identifying novel hit matter in high-throughput screening campaigns.

Quote Request

Request a Quote for 1-[(4-nitrobenzyl)oxy]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.